Astrocasine
Overview
Description
Astrocasine is a natural product from Carduus acanthoides L . It is an alkaloid with the chemical formula C20H26N2O .
Molecular Structure Analysis
Astrocasine has a molecular weight of 310.44 g/mol . It contains a total of 49 atoms; 26 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains 52 bonds; 26 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
Astrocasine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Granular Cell Astrocytomas (GCA)
Granular cell astrocytomas (GCA) are a type of brain tumor characterized by a prominent population of atypical granular cells. Research has shown that GCAs are biologically aggressive and have a high frequency of allelic loss, especially on chromosomes 9p and 10q, which may contribute to their rapid progression and clinical aggressiveness. No specific genetic alterations have been identified for GCA, suggesting that granular cell change can occur across various genetic subsets of glial tumorigenesis (Castellano-Sanchez et al., 2003). Another study on GCA highlighted their morphologic spectrum, clinical behavior, and the potential for misdiagnosis due to their distinct appearance from typical infiltrating astrocytomas (Brat et al., 2002).
Mesenchymal/Radioresistant Traits in GCAs
A study on granular-cell astrocytomas (GCAs) revealed increased expression of mesenchymal/radioresistance-associated biomarkers, such as chitinase-3-like protein 1 (YKL-40), hepatocyte growth factor receptor (c-Met), and caveolin 1 (Cav1). These traits could contribute to the poor outcomes associated with this glioma subgroup, suggesting that GCAs exhibit increased aggressiveness compared to ordinary astrocytomas (Senetta et al., 2016).
Genome Editing using Staphylococcus aureus Cas9
In the context of astrocasine, research on genome editing, particularly using Cas9 from Staphylococcus aureus (SaCas9), is relevant. SaCas9 has been shown to edit the genome with efficiencies similar to the commonly used Cas9 from Streptococcus pyogenes (SpCas9) while being more than 1 kilobase shorter. This characteristic makes SaCas9 suitable for delivery via adeno-associated virus (AAV) vectors, expanding the potential for genome editing in research and therapeutic applications, including those related to astrocytomas (Ran et al., 2015).
Evolved Cas9 Variants
The development of evolved Cas9 variants, like xCas9, which can recognize a broad range of protospacer adjacent motif (PAM) sequences, is significant in astrocasine research. These variants have broader DNA targeting scope and higher DNA specificity, reducing off-target effects. This advancement is crucial in applications related to astrocytomas where precise genome editing is required (Hu et al., 2018).
Astrobiology Research
Astrobiology research, while not directly linked to astrocasine, involves the study of life's origin, evolution, and distribution in the universe. This field encompasses knowledge of physics, chemistry, biology, and specialized areas like astronomy and planetary science. Astrobiological research includes investigating conditions necessary for life, the origin of life, and the search for life beyond Earth (Domagal-Goldman et al., 2016).
Caspase-Dependent Processes in Astrocytes
Research on astrocytes, such as the study on caspase-dependent apoptosis inducing reactivation and gliogenesis in adult mice, provides insights into the role of astrocytes in neuroprotection and synaptic plasticity. This research is relevant to understanding astrocytic behavior in pathological conditions and could inform future studies on astrocytomas (Kim et al., 2022).
Granular Cell Astrocytoma Diagnostic Challenges
Granular cell astrocytoma (GCA) is an aggressive variant of astrocytoma that can be challenging to diagnose due to its distinct cellular morphology. Understanding the genetic and morphological characteristics of GCA is critical for accurate diagnosis and management, which is an important aspect of astrocytoma research (Dutta et al., 2020).
Safety and Hazards
Astrocasine is not classified under physical hazards or health hazards . In case of eye or skin contact, flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention is required . In case of fire, use dry chemical, foam, water spray, or carbon dioxide to extinguish .
properties
IUPAC Name |
(3S,12bR)-3-[(2R)-1-methylpiperidin-2-yl]-2,3,4,12b-tetrahydro-1H-pyrido[2,1-a][2]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21-13-5-4-8-18(21)16-9-11-19-17-7-3-2-6-15(17)10-12-20(23)22(19)14-16/h2-3,6-7,10,12,16,18-19H,4-5,8-9,11,13-14H2,1H3/t16-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCAKKSJEGVPOL-QXAKKESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2CCC3C4=CC=CC=C4C=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1[C@H]2CC[C@@H]3C4=CC=CC=C4C=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331885 | |
Record name | Astrocasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2114-92-3 | |
Record name | (3S,12bR)-1,3,4,12b-Tetrahydro-3-[(2R)-1-methyl-2-piperidinyl]pyrido[2,1-a][2]benzazepin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2114-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astrocasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Astrocasine?
A1: While the exact structure of Astrocasine itself isn't detailed in the provided abstracts, one paper [] focuses on a "benzo-piperidino compound" synthesized as a model for Astrocasine. This suggests Astrocasine possesses a complex structure likely containing both a benzene ring and a piperidine ring system. Further research beyond these abstracts is needed for a full elucidation.
Q2: The research mentions Astrocasine is an alkaloid. What is the significance of this classification?
A2: Alkaloids are a broad class of naturally occurring organic compounds containing nitrogen, often within a ring structure []. Being classified as an alkaloid suggests Astrocasine is likely of plant origin and may possess biological activity. Many alkaloids have pharmacological effects, explaining research interest in this compound.
Q3: One abstract mentions "Astrocasine methobromide". What does this imply about the compound?
A3: The term "methobromide" indicates that a methyl group (CH3) and a bromide ion (Br-) have been added to the Astrocasine molecule []. This is a common technique to form salts of alkaloids, often to improve their solubility and stability for study or pharmaceutical purposes. The fact this derivative was crystallized suggests efforts are underway to understand Astrocasine's three-dimensional structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.